
UK-371804 HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
UK-371804 塩酸塩は、ウロキナーゼ型プラスミノーゲンアクチベーターの強力かつ選択的な阻害剤です。これは、10ナノモルルの解離定数を持つ、可逆的な基質競合阻害剤です。 この化合物は、組織プラスミノーゲンアクチベーター、プラスミン、第IXa因子、および第Xa因子に対して優れた選択性を示します .
科学的研究の応用
UK-371804 hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of urokinase-type plasminogen activator.
Biology: It is used to investigate the role of urokinase-type plasminogen activator in various biological processes, including cell migration and tissue remodeling.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, where urokinase-type plasminogen activator is implicated in tumor invasion and metastasis.
Industry: It is used in the development of new drugs and therapeutic agents targeting urokinase-type plasminogen activator
作用機序
UK-371804 塩酸塩は、ウロキナーゼ型プラスミノーゲンアクチベーターの活性部位に結合することによってその効果を発揮し、それによってプラスミノーゲンからプラスミンへの変換を阻止します。 この阻害は、細胞移動や組織リモデリングなどのプロセスに不可欠な細胞外マトリックスの分解に関与するプロテオリティック酵素のダウンストリーム活性化を阻害します .
類似の化合物との比較
UK-371804 塩酸塩は、ウロキナーゼ型プラスミノーゲンアクチベーターに対する高い効力と選択性でユニークです。類似の化合物には以下が含まれます。
UK-356618: 異なる化学構造を持つウロキナーゼ型プラスミノーゲンアクチベーターの別の阻害剤。
UK-5099: 同様の阻害活性を持つが、選択性プロファイルが異なる化合物。
UK-383367: 異なる薬物動態特性を持つ関連化合物.
Safety and Hazards
UK-371804 HCl is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of inhalation, skin contact, eye contact, or swallowing, immediate medical attention is required .
生化学分析
Biochemical Properties
UK-371804 HCl functions as a reversible, substrate-competitive inhibitor of uPA with a high affinity, exhibiting a dissociation constant (Ki) of 10 nM . It demonstrates excellent selectivity over other serine proteases such as tissue plasminogen activator (tPA), plasmin, Factor IXa, and Factor Xa . The compound interacts with the active site of uPA, effectively blocking its enzymatic activity and preventing the conversion of plasminogen to plasmin, a key step in the fibrinolytic pathway .
Cellular Effects
This compound has been shown to influence various cellular processes, particularly those related to wound healing and tissue remodeling. In vitro studies have demonstrated that this compound can inhibit uPA activity in human chronic wound fluid, with an IC50 of 0.89 µM . This inhibition leads to reduced plasmin activity, which in turn affects cell migration, extracellular matrix degradation, and angiogenesis . Additionally, this compound has been observed to penetrate excisional wounds in experimental pigs without adversely affecting wound closure .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of uPA, thereby preventing the binding and cleavage of its natural substrate, plasminogen . This inhibition is highly selective, with this compound showing a 4000-fold selectivity over tPA and a 2700-fold selectivity over plasmin . The compound’s reversible and substrate-competitive nature allows it to effectively modulate uPA activity without permanently inactivating the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and sustained activity over time. When applied topically to excisional wounds in pigs, the compound effectively penetrated the tissue and maintained its inhibitory effects on uPA activity without causing adverse effects on wound healing . Long-term studies have shown that this compound can consistently inhibit uPA activity in the presence of tissue proteins, suggesting its potential for prolonged therapeutic use .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Studies have shown that a concentration of 10 mg/mL is effective in inhibiting uPA activity in pig wound models . Higher doses may lead to increased inhibition of uPA, but the potential for toxic or adverse effects at very high doses has not been extensively studied . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in the fibrinolytic pathway, where it inhibits the conversion of plasminogen to plasmin by uPA . This inhibition affects downstream processes such as fibrin degradation, cell migration, and tissue remodeling . The compound’s interaction with uPA and its selectivity over other serine proteases ensure that its effects are targeted and specific .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed effectively, particularly when applied topically . The compound’s ability to penetrate excisional wounds and inhibit uPA activity in the presence of tissue proteins highlights its potential for localized therapeutic applications
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target enzyme, uPA By binding to the active site of uPA, the compound exerts its inhibitory effects at the site of enzyme activity
準備方法
UK-371804 塩酸塩の合成には、イソキノリンとスルホニル基を含むコア構造の調製から始まる複数のステップが含まれます。反応条件には通常、目的の生成物の形成を促進するために有機溶媒と触媒を使用することが含まれます。 工業的生産方法には、これらの合成経路の最適化が含まれ、収率と純度を高めることができます .
化学反応の分析
UK-371804 塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれます。
還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が含まれます。
科学研究への応用
UK-371804 塩酸塩は、以下を含む幅広い科学研究への応用を持っています。
化学: これは、ウロキナーゼ型プラスミノーゲンアクチベーターの阻害を研究するためのツール化合物として使用されます。
生物学: これは、細胞移動や組織リモデリングを含むさまざまな生物学的プロセスにおけるウロキナーゼ型プラスミノーゲンアクチベーターの役割を調査するために使用されます。
医学: これは、ウロキナーゼ型プラスミノーゲンアクチベーターが腫瘍浸潤と転移に関与している癌などの疾患の治療における潜在的な治療応用を持っています。
類似化合物との比較
UK-371804 hydrochloride is unique in its high potency and selectivity for urokinase-type plasminogen activator. Similar compounds include:
UK-356618: Another inhibitor of urokinase-type plasminogen activator with a different chemical structure.
UK-5099: A compound with similar inhibitory activity but different selectivity profiles.
UK-383367: A related compound with distinct pharmacokinetic properties.
特性
IUPAC Name |
2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O4S.ClH/c1-14(2,12(21)22)20-25(23,24)7-3-4-8-9(5-7)11(19-13(16)17)18-6-10(8)15;/h3-6,20H,1-2H3,(H,21,22)(H4,16,17,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBFETAFRGVODB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=CN=C2N=C(N)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



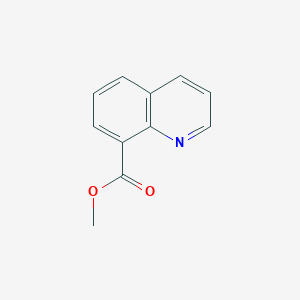


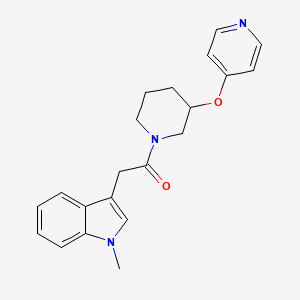
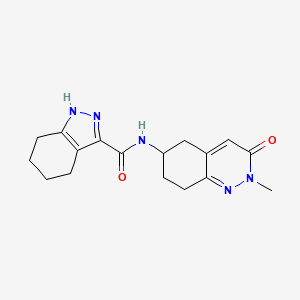
![3-benzyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2613900.png)
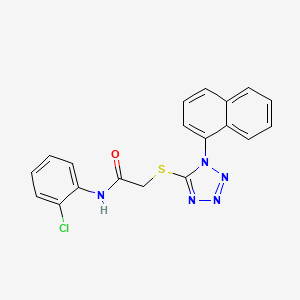
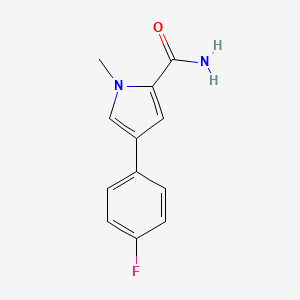

![(2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2613907.png)
![1-[5-(2-Methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea](/img/structure/B2613908.png)
